Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate
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Overview
Description
Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate typically involves the reaction of 4-methyl-6-phenylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
4-Methyl-6-phenylpyridazine-3-carboxylic acid+MethanolCatalystMethyl 4-Methyl-6-phenylpyridazine-3-carboxylate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers to recover methanol and ensure maximum yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Methyl-6-phenylpyridazine-3-carboxylate: A similar compound with slight structural variations.
4-Methyl-6-phenylpyridazine-3-carboxylic acid: The precursor used in the synthesis of this compound.
Pyridazine derivatives: Other derivatives of pyridazine with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(10-6-4-3-5-7-10)14-15-12(9)13(16)17-2/h3-8H,1-2H3 |
InChI Key |
FHTWKOPNPUTNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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